1,5-Bis(4-chlorophenyl)biguanide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

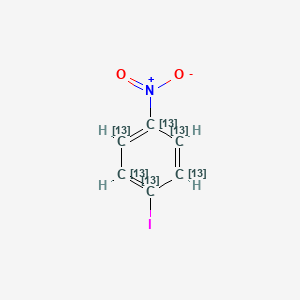

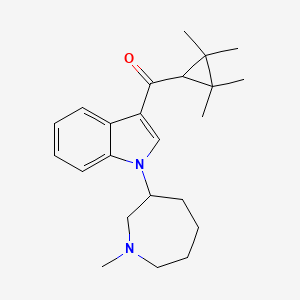

1,5-Bis(4-chlorophenyl)biguanide hydrochloride is a pharmaceutical reference standard categorized under impurity reference materials . It is also known as Proguanil Hydrochloride Impurity C . The molecular formula is C14 H13 Cl2 N5 . Cl H and it has a molecular weight of 358.65 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14 H13 Cl2 N5 . Cl H . The exact mass is 357.03100 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 358.65300 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Analytical Chemistry and Detection

- HPLC Determination in Biological Materials : Chlorhexidine (1,1′-hexamethylene-bis-[5-(p-chlorophenyl)-biguanide]-digluconate; CHD), a derivative of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride, has been analyzed using HPLC in biological materials like serum and urine. This study developed a method to isolate CHD from these biological materials, facilitating its analysis in clinical settings (Below, Lehan, & Kramer, 2004).

Environmental Applications

- Environmental Water Sample Analysis : Research on TiO2 nanotubes as solid-phase extraction adsorbents for environmental water samples has included compounds such as 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane, a structurally related compound to this compound. This research is significant for environmental monitoring and pollution control (Zhou et al., 2007).

Antimicrobial and Medical Research

- Antimycobacterial Agents : Derivatives of 1,5-Bis(4-chlorophenyl)biguanide have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This research contributes to the development of new antimycobacterial agents, important in the fight against tuberculosis (Biava et al., 2008).

Materials Science and Engineering

- Novel Curing Agents for Epoxy Resin : Research into the synthesis and characterization of Bis-(biguanide-p-phenyl) methane, which is used to decrease the curing temperature of epoxy resin, demonstrates the chemical versatility and applicational scope of biguanide derivatives in materials science (Peng & Pi, 2017).

Nonlinear Optical Studies

- Nonlinear Optical Parameters of Bis-Chalcone Derivatives : Studies on bis-chalcone derivatives, including compounds related to 1,5-Bis(4-chlorophenyl)biguanide, have been conducted to explore their nonlinear optical properties. This research contributes to the understanding of optical materials and their potential applications (Shettigar et al., 2006).

Safety and Hazards

1,5-Bis(4-chlorophenyl)biguanide hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be stored in a well-ventilated place and kept container tightly closed .

Mechanism of Action

Target of Action

The primary target of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride is the 5-HT3 serotonin receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to mood and behavior.

Mode of Action

This compound acts as a very potent agonist at the 5-HT3 serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT3 serotonin receptor, triggering a response that can influence mood and behavior.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to the 5-HT3 serotonin receptor .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-Bis(4-chlorophenyl)biguanide hydrochloride involves the reaction of 4-chlorobenzaldehyde with guanidine followed by a condensation reaction with 4-chlorobenzylamine to form the desired compound.", "Starting Materials": ["4-chlorobenzaldehyde", "guanidine", "4-chlorobenzylamine", "hydrochloric acid", "water"], "Reaction": ["Step 1: React 4-chlorobenzaldehyde with guanidine in a solvent such as ethanol or methanol to form 1,5-bis(4-chlorophenyl)biguanide.", "Step 2: Dissolve the resulting compound in a solvent such as ethanol or methanol and add 4-chlorobenzylamine.", "Step 3: Heat the mixture under reflux for several hours to allow for a condensation reaction to occur.", "Step 4: Filter the resulting solid and wash with water to obtain 1,5-Bis(4-chlorophenyl)biguanide hydrochloride as a white crystalline solid."] } | |

CAS No. |

13590-98-2 |

Molecular Formula |

C14H14Cl3N5 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine;hydrochloride |

InChI |

InChI=1S/C14H13Cl2N5.ClH/c15-9-1-5-11(6-2-9)19-13(17)21-14(18)20-12-7-3-10(16)4-8-12;/h1-8H,(H5,17,18,19,20,21);1H |

InChI Key |

HEWJYBHXNHZDOY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |

Synonyms |

1,5-bis(p-Chlorophenyl)biguanide Monohydrochloride; N,N’-Bis(4-chlorophenyl)imidodicarbonimidic Diamide Monohydrochloride; ST 39008; USP Proguanil Related Compound C; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)

![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)